![molecular formula C17H12ClN3 B2517429 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline CAS No. 313534-09-7](/img/structure/B2517429.png)
6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline
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Overview
Description
The compound “6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline” belongs to the class of organic compounds known as phenylpyrazoles . It is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .
Synthesis Analysis
The synthesis of this class of compounds involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis
The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The molecular formula of “6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline” is C17H12ClN3 .Chemical Reactions Analysis
In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon . This involves a sequential opening/closing cascade reaction .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include the 1H form of the compound , have been extensively studied for their biomedical applications . They have been found to have a wide range of biological activities, which can be attributed to the diversity of substituents present at positions N1, C3, C4, C5, and C6 .
Fluorescent Sensors
The 1H form of the compound has been used as potential fluorescent sensors . The presence of various substituents can greatly influence the physical, photophysical, and biological properties of these compounds .
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives . For example, Pyrazolo[3,4-b]quinoline derivatives were prepared from 2-chloro-3-formyl quinolines via oxidation, esterification, and fusion .
Antimicrobial Activity
Some of the newly synthesized heterocycles, which include the compound , have been screened for their in vitro inhibitory activity against various strains of bacteria and fungi .
Medicinal Chemistry
Both the 1H and 2H forms of the compound have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This has led to the synthesis of more than 300,000 structures of the 1H form and around 83,000 structures of the 2H form .
Drug Chemistry
The compound has been used in drug chemistry . For example, 4-phenyl pyrazolidino[3,4-b]quinoline was synthesized from 3-cyano-4-phenyl-2-quinoline .
Future Directions
The future directions for research on “6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological properties, and development of their applications as fluorescent sensors and biologically active compounds .
properties
IUPAC Name |
6-chloro-3-methyl-4-phenyl-2H-pyrazolo[3,4-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c1-10-15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21-20-10/h2-9H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDUNTIBQSGAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=NC2=NN1)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline |
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